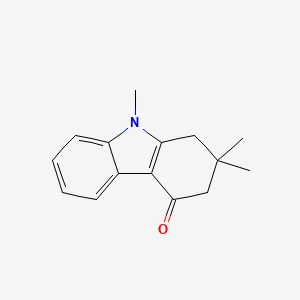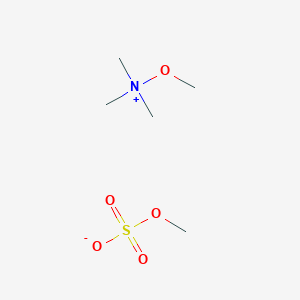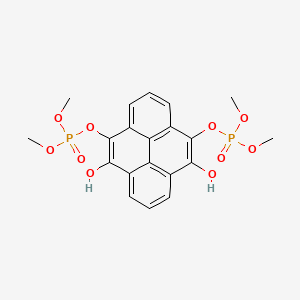
5,9-Dihydroxypyrene-4,10-diyl tetramethyl bis(phosphate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,9-Dihydroxypyrene-4,10-diyl tetramethyl bis(phosphate) is a chemical compound with a complex structure that includes pyrene, a polycyclic aromatic hydrocarbon
Métodos De Preparación
The synthesis of 5,9-dihydroxypyrene-4,10-diyl tetramethyl bis(phosphate) typically involves the use of pyrene as the core structure. Various electrophilic aromatic substitutions can be applied to introduce the necessary functional groups. The synthetic routes may include direct or indirect methods, resulting in different substituted pyrenes . Industrial production methods often involve large-scale chemical reactions under controlled conditions to ensure the purity and yield of the compound.
Análisis De Reacciones Químicas
5,9-Dihydroxypyrene-4,10-diyl tetramethyl bis(phosphate) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
5,9-Dihydroxypyrene-4,10-diyl tetramethyl bis(phosphate) has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: It can be used in the study of biological processes and interactions due to its unique structure.
Industry: Used in the production of advanced materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism by which 5,9-dihydroxypyrene-4,10-diyl tetramethyl bis(phosphate) exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, influencing the behavior of other molecules and systems. The exact molecular targets and pathways depend on the specific application and context .
Comparación Con Compuestos Similares
5,9-Dihydroxypyrene-4,10-diyl tetramethyl bis(phosphate) can be compared with other similar compounds, such as:
- 1-Substituted pyrenes
- 1,3,6,8-Tetrasubstituted pyrenes
- 1,6- and 1,8-Disubstituted pyrenes
- 1,3-Disubstituted pyrenes
- 2,7-Disubstituted pyrenes
These compounds share similar core structures but differ in the number and position of substituents, leading to variations in their properties and applications .
Propiedades
Número CAS |
15052-44-5 |
|---|---|
Fórmula molecular |
C20H20O10P2 |
Peso molecular |
482.3 g/mol |
Nombre IUPAC |
(10-dimethoxyphosphoryloxy-5,9-dihydroxypyren-4-yl) dimethyl phosphate |
InChI |
InChI=1S/C20H20O10P2/c1-25-31(23,26-2)29-19-13-9-6-10-14-16(13)15-11(17(19)21)7-5-8-12(15)18(22)20(14)30-32(24,27-3)28-4/h5-10,21-22H,1-4H3 |
Clave InChI |
OGQUWVNVUCTYSF-UHFFFAOYSA-N |
SMILES canónico |
COP(=O)(OC)OC1=C(C2=C3C(=CC=C2)C(=C(C4=CC=CC1=C43)OP(=O)(OC)OC)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




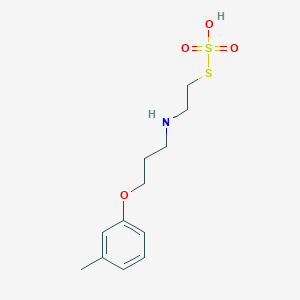
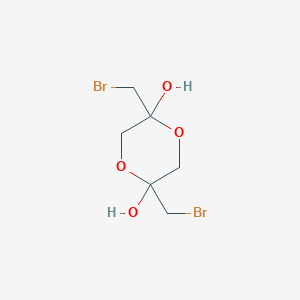
![1-azatricyclo[6.2.2.02,7]dodeca-2,4,6-trien-9-yl 3,4,5-trimethoxybenzoate;hydrochloride](/img/structure/B14706822.png)
![1,4-benzenediamine, N1,N4-bis[4-(dimethylamino)phenyl]-](/img/structure/B14706823.png)

![2-[2-(Cyclohex-3-ene-1-carbonyloxy)ethylsulfanyl]ethyl cyclohex-3-ene-1-carboxylate](/img/structure/B14706833.png)

